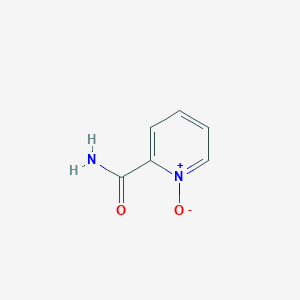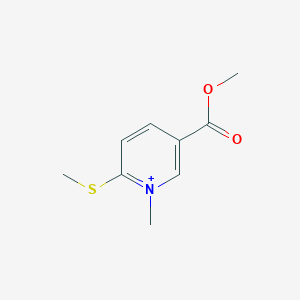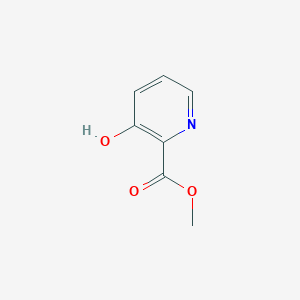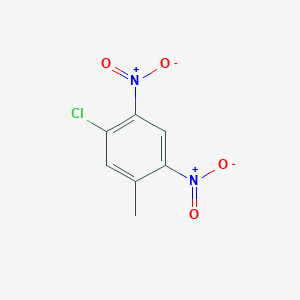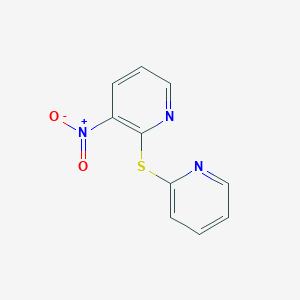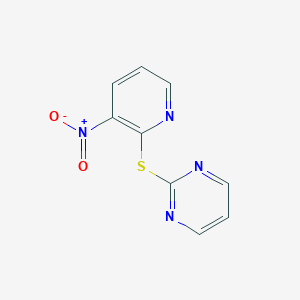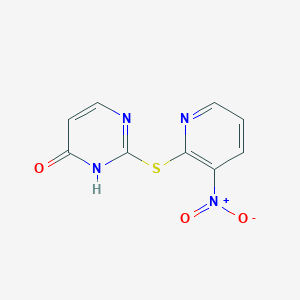![molecular formula C22H26N2O3S2 B186449 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 6146-36-7](/img/structure/B186449.png)
2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound with a pyrimidine ring fused to a thieno ring, which has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that play a role in the progression of various diseases.
Biochemische Und Physiologische Effekte
Studies have shown that the compound has a significant effect on the biochemical and physiological processes of the body. It has been reported to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. The compound has also been shown to have antioxidant properties, which can help protect against oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one in lab experiments is its potential for drug development. Its ability to inhibit specific enzymes or proteins makes it a promising lead compound for drug discovery. However, one of the limitations is the lack of information on its toxicity and side effects, which can hinder its use in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one. One direction is to study its potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential for use in the treatment of infectious diseases caused by bacteria and fungi. Additionally, further research can be carried out to determine its toxicity and side effects, which can help in the development of safe and effective drugs.
Synthesemethoden
The synthesis of 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one involves the reaction of 4-methoxybenzaldehyde, butyl mercaptan, and 2,6-dimethylthiopyrimidine-4,5-diamine in the presence of a catalyst. The process is carried out in a solvent at a specific temperature and pressure to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for drug discovery and development. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
6146-36-7 |
|---|---|
Produktname |
2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one |
Molekularformel |
C22H26N2O3S2 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
5-butylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H26N2O3S2/c1-5-6-11-28-21-23-19-18(16-12-22(2,3)27-13-17(16)29-19)20(25)24(21)14-7-9-15(26-4)10-8-14/h7-10H,5-6,11-13H2,1-4H3 |
InChI-Schlüssel |
SOQHOVFKQPKHFG-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)OC |
Kanonische SMILES |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



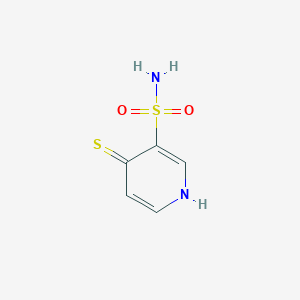

![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
